(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione
Description
This compound belongs to the pyrrolidine-2,3-dione family, characterized by a bicyclic structure with distinct substituents influencing its physicochemical and biological properties. The core pyrrolidine-2,3-dione moiety is substituted at positions 1, 4, and 5 with:
- 5-(3,4,5-trimethoxyphenyl): A trimethoxyphenyl group enhancing lipophilicity and steric bulk, which may influence receptor binding or solubility.
Properties
Molecular Formula |
C25H19FN2O7S |
|---|---|
Molecular Weight |
510.5 g/mol |
IUPAC Name |
1-(6-fluoro-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2-(3,4,5-trimethoxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H19FN2O7S/c1-32-16-9-12(10-17(33-2)23(16)34-3)20-19(21(29)15-5-4-8-35-15)22(30)24(31)28(20)25-27-14-7-6-13(26)11-18(14)36-25/h4-11,20,30H,1-3H3 |
InChI Key |
HQKZDEUSULTAFT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)F)O)C(=O)C5=CC=CO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and furan intermediates, followed by their coupling with the pyrrolidine core. Common reagents used in these reactions include fluorinating agents, methoxy reagents, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione: can undergo various types of chemical reactions, including:
Oxidation: The furan and pyrrolidine moieties can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups, such as converting the carbonyl groups to alcohols.
Substitution: The benzothiazole and furan rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
The compound (4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and materials science. This article explores its applications, synthesizing insights from diverse and authoritative sources.
Antimicrobial Activity
Research has indicated that compounds containing benzothiazole and furan moieties often exhibit significant antimicrobial properties. For instance, a study highlighted the synthesis of derivatives similar to the compound , demonstrating their effectiveness against various bacterial strains. This suggests that the compound may also possess similar antimicrobial capabilities, warranting further investigation into its pharmacological profile .
Anticancer Potential
The presence of multiple aromatic rings and heteroatoms in the structure of this compound suggests potential anticancer activity. Compounds with such characteristics have been studied for their ability to inhibit cancer cell proliferation. Preliminary studies on related compounds have shown promising results in inducing apoptosis in cancer cells, indicating that this compound could be a candidate for further anticancer drug development .
Enzyme Inhibition
Another area of application is enzyme inhibition. The structural features of this compound may allow it to interact with key enzymes involved in metabolic pathways. For example, compounds with similar structures have been shown to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are implicated in inflammatory processes and cancer progression .
Organic Electronics
The unique electronic properties of compounds like (4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione make them suitable for applications in organic electronics. Their ability to form thin films could be exploited in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) where efficient charge transport is crucial .
Photovoltaic Applications
Research into related compounds has demonstrated their potential as materials for photovoltaic devices due to their suitable energy levels and stability under light exposure. The incorporation of furan and benzothiazole units can enhance light absorption and charge mobility, making them candidates for next-generation solar cells .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of benzothiazole derivatives revealed that modifications to the furan ring significantly influenced antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings suggest that the incorporation of the furan moiety into the structure enhances the overall efficacy against microbial strains .
Case Study 2: Anticancer Activity
In vitro studies on similar pyrrolidine derivatives showed a marked reduction in cell viability across various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, highlighting the potential of this compound as an anticancer agent .
Case Study 3: Organic Electronics Performance
Research on thin films made from compounds structurally related to (4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione demonstrated promising results in OLED applications. Devices fabricated with these materials exhibited high efficiency and stability under operational conditions .
Mechanism of Action
The mechanism of action of (4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous pyrrolidine-2,3-dione derivatives exhibit variations in substituents, molecular weight, and physicochemical properties. Below is a comparative analysis based on evidence:
Table 1: Structural and Physicochemical Comparison
Note: Values marked with * are inferred due to lack of direct evidence for the target compound.
Key Observations :
Substituent Diversity :
- The target compound uniquely combines a 6-fluoro-benzothiazole (electron-deficient heterocycle) with a furan-hydroxymethylidene group, distinguishing it from analogs with pyridine () or thiadiazole () substituents.
- The 3,4,5-trimethoxyphenyl group in the target compound and enhances lipophilicity compared to dimethoxyphenyl () or fluorophenyl () groups.
Molecular Weight and LogP :
- The target compound has the highest inferred molecular weight (~505.47) due to the benzothiazole and trimethoxyphenyl groups.
- LogP values (lipophilicity) vary with substituents; the pyridine-containing compound has the highest measured LogP (4.09), while the target compound’s LogP (~3.5) is moderated by the polar furan and hydroxyl groups.
Synthetic Approaches :
- Pyrrolidine-2,3-dione derivatives are typically synthesized via condensation reactions of aldehydes with pyrrolidine precursors, as seen in and . For example, refluxing with acetic acid and sodium acetate facilitates substituent incorporation .
Functional Implications :
- Electron-Withdrawing Groups: The 6-fluoro-benzothiazole in the target compound may enhance stability and binding to biological targets compared to non-fluorinated analogs.
- Steric Effects : The 3,4,5-trimethoxyphenyl group introduces steric bulk, which might hinder or direct binding in enzyme pockets relative to smaller substituents like 4-fluorophenyl .
Biological Activity
The compound (4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione is a complex organic molecule with significant potential for various biological activities. This article explores its structure, synthesis, and biological effects based on current research findings.
Structural Overview
The compound features a pyrrolidine core linked to several functional groups including:
- Benzothiazole : Known for its antimicrobial properties.
- Furan derivative : Associated with anticancer activities.
- Trimethoxyphenyl group : Enhances lipophilicity and potential bioavailability.
This unique combination of structural elements suggests a broad spectrum of biological interactions.
Antimicrobial Properties
Benzothiazole derivatives have been extensively studied for their antimicrobial activity. The presence of the fluorine atom in this compound is believed to enhance its interaction with microbial targets, potentially increasing its efficacy against various pathogens. Studies indicate that compounds with similar structures exhibit significant antibacterial and antifungal activities due to their ability to inhibit key metabolic pathways in microorganisms.
Anticancer Effects
Furan-containing compounds have shown promise in anticancer research. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. Preliminary studies suggest that the unique structural features of this compound may contribute to its potential as an anticancer agent by targeting specific cellular pathways involved in cancer progression.
Structure-Activity Relationship (SAR)
Research has focused on understanding how structural modifications affect biological activity. The following table summarizes findings from various studies on related compounds:
| Compound Name | Structural Features | Biological Activity | Notable Differences |
|---|---|---|---|
| Benzothiazole derivative A | Benzothiazole core | Antimicrobial | Lacks furan substitution |
| Dimethoxyphenyl derivative B | Dimethoxyphenyl group | Anticancer | Different functional groups |
| Furan-based compound C | Furan ring | Enzyme inhibition | No nitrogen in the ring |
These comparisons illustrate how variations in structure can lead to differing biological activities, highlighting the importance of specific functional groups in enhancing therapeutic potential .
In Vitro Studies
In vitro assays have demonstrated that compounds structurally similar to (4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione exhibit significant inhibitory effects against various cancer cell lines. For instance, compounds with similar benzothiazole structures showed IC50 values in the low micromolar range against breast cancer cells .
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the pyrrolidine core.
- Introduction of the benzothiazole moiety.
- Coupling with furan derivatives and trimethoxyphenyl groups.
Each step must be optimized to ensure high yield and purity of the final product.
Q & A
Q. Basic
- NMR spectroscopy :
- ¹H NMR : Identifies proton environments (e.g., furan protons at δ 6.2–7.4 ppm, methoxy groups at δ 3.6–3.8 ppm) .
- ¹³C NMR : Confirms carbonyl carbons (pyrrolidine-2,3-dione at ~170–180 ppm) and aromatic carbons .
- IR spectroscopy : Detects hydroxyl (~3200 cm⁻¹) and carbonyl (~1700 cm⁻¹) stretches .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 541.12) .
- X-ray crystallography : Resolves absolute configuration using SHELX software for refinement .
How can reaction conditions be optimized to improve yield and purity?
Q. Advanced
- Design of Experiments (DoE) : Use statistical models to optimize variables (temperature, solvent polarity, catalyst loading). For example, flow chemistry systems enhance reproducibility in diazomethane synthesis .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) for furan coupling efficiency .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
Challenge : Competing side reactions (e.g., over-oxidation). Solution : Monitor via TLC and quench reactions at 80–90% completion .
What SAR considerations apply to modifying benzothiazole and aryl substituents?
Q. Advanced
- Benzothiazole substituents :
- 6-Fluoro enhances electron-withdrawing effects, improving binding to kinase targets (vs. 6-ethyl analogs with reduced activity) .
- Methoxy vs. ethoxy : Trimethoxyphenyl groups increase lipophilicity, enhancing membrane permeability .
- Furan vs. thiophene : Furan derivatives show higher anti-inflammatory activity (IC₅₀ ~5 µM) compared to thiophene analogs .
Method : Synthesize analogs and compare IC₅₀ values in enzyme inhibition assays .
How to resolve contradictions in reported biological activity data?
Q. Advanced
- Standardized assays : Use identical cell lines (e.g., HeLa for cytotoxicity) and protocols to minimize variability .
- Computational docking : Predict binding modes with targets (e.g., COX-2 or topoisomerase II) using AutoDock Vina .
- Control experiments : Test stability under assay conditions (e.g., pH 7.4 buffer, 37°C) to rule out degradation .
What biological targets are hypothesized for this compound?
Q. Basic
- Kinases : ATP-binding pockets due to benzothiazole’s planar structure .
- DNA topoisomerases : Intercalation via trimethoxyphenyl and furan groups .
- Anti-inflammatory targets : COX-2 inhibition predicted by similarity to pyrrolidine-dione scaffolds .
What methodologies elucidate the mechanism of action?
Q. Advanced
- Enzyme inhibition assays : Measure IC₅₀ against purified kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits .
- Crystallography : Co-crystallize the compound with target proteins (e.g., COX-2) and solve structures via SHELXL .
- Transcriptomics : Profile gene expression changes in treated cells (RNA-seq) to identify pathways affected .
How to enhance solubility and bioavailability?
Q. Advanced
- Prodrug design : Introduce phosphate esters at the hydroxyl group for aqueous solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) to improve plasma half-life .
- Salt formation : React with HCl or sodium bicarbonate to generate water-soluble salts .
Tables
Q. Table 1. Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 60–80°C | Maximizes coupling efficiency | |
| Solvent (polarity) | DMF > DCM | Enhances intermediate solubility | |
| Catalyst (ZnCl₂) | 5–10 mol% | Reduces reaction time by 30% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
